Fmoc-L-2-Iodotyrosine Fmoc-L-2-Iodotyrosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17600402
InChI: InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1
SMILES:
Molecular Formula: C24H20INO5
Molecular Weight: 529.3 g/mol

Fmoc-L-2-Iodotyrosine

CAS No.:

Cat. No.: VC17600402

Molecular Formula: C24H20INO5

Molecular Weight: 529.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-L-2-Iodotyrosine -

Specification

Molecular Formula C24H20INO5
Molecular Weight 529.3 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid
Standard InChI InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1
Standard InChI Key UAVWFAFIRLEPJJ-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)I)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O

Introduction

Structural and Chemical Properties

Fmoc-L-2-Iodotyrosine (IUPAC: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid) features a molecular formula of C₂₄H₂₀INO₅ and a molecular weight of 529.3 g/mol . The iodine atom at the 2-position of the tyrosine aromatic ring distinguishes it from the more commonly studied 3-iodo isomer. This positional difference significantly influences its electronic properties and reactivity, particularly in cross-coupling reactions .

The Fmoc group protects the α-amino group, enabling compatibility with SPPS protocols, while the tert-butyl (tBu) ether protects the phenolic hydroxyl group during synthesis . Orthogonal deprotection strategies allow selective removal of these groups, facilitating sequential modifications.

Synthesis and Optimization

Synthetic Route

The synthesis of Fmoc-L-2-Iodotyrosine follows a two-step process from commercially available Fmoc-Tyr(tBu)-OH (Scheme 1) :

  • Iodination: Fmoc-Tyr(tBu)-OH undergoes electrophilic aromatic substitution using iodine (1.2 equiv.) and silver sulfate (Ag₂SO₄, 1.2 equiv.) in methanol. This step introduces the iodine atom while preserving the acid-sensitive tBu group.

  • Ester Hydrolysis: The methyl ester intermediate is hydrolyzed using lithium hydroxide (LiOH) to yield the free carboxylic acid.

Table 1: Synthesis Yields and Conditions

The choice of Ag₂SO₄ over traditional iodinating agents like bis(pyridine)iodinium tetrafluoroborate (IPy₂BF₄) prevents premature deprotection of the tBu group . X-ray crystallography confirms iodination at the 2-position, with hydrogen-bonding interactions stabilizing the iodinated aromatic ring .

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

Fmoc-L-2-Iodotyrosine serves as a substrate for palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of bi-aryl tyrosine derivatives. For example, coupling with phenylboronic acid yields a biphenyl product in 40% yield (Scheme 2) . The iodine atom’s position directs regioselectivity, with the 2-iodo isomer exhibiting slower reaction kinetics compared to the 3-iodo analog due to steric hindrance .

Table 2: Comparative Reactivity of Iodotyrosine Isomers

IsomerReaction Rate (k, s⁻¹)Yield (%)
2-Iodo0.1540
3-Iodo0.2358

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The orthogonally protected Fmoc and tBu groups allow seamless incorporation of Fmoc-L-2-Iodotyrosine into peptide chains. After SPPS, the tBu group is removed with trifluoroacetic acid (TFA), exposing the phenolic hydroxyl for post-synthetic modifications .

Radical-Directed Dissociation (RDD)

Iodotyrosine derivatives enable RDD in mass spectrometry for peptide sequencing. Photodissociation at 266 nm generates tyrosine-centered radicals, producing characteristic a-, x-, and z-ions for structural elucidation . The 2-iodo configuration alters fragmentation patterns compared to 3-iodo analogs, offering unique diagnostic ions .

Comparison with Analogous Compounds

Fmoc-L-3-Iodotyrosine

The 3-iodo isomer (PubChem CID: 10875104) shares identical functional groups but differs in iodine placement . This positional variance impacts:

  • Reactivity: 3-Iodo derivatives undergo faster cross-coupling due to reduced steric effects.

  • Fragmentation: RDD of 3-iodotyrosine yields more abundant b/y-ions compared to 2-iodo .

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